molecular formula C21H27ClN6O3 B4510345 7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione

7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4510345
M. Wt: 446.9 g/mol
InChI Key: XNPMREHCTCLFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative characterized by its complex substituents. The purine core is modified at position 7 with a 2-chlorobenzyl group and at position 8 with a 3-(morpholin-4-yl)propylamino moiety. Preliminary hypotheses suggest activity in kinase inhibition or nucleotide pathway modulation, though detailed pharmacological data remain under investigation .

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O3/c1-25-18-17(19(29)26(2)21(25)30)28(14-15-6-3-4-7-16(15)22)20(24-18)23-8-5-9-27-10-12-31-13-11-27/h3-4,6-7H,5,8-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPMREHCTCLFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCN3CCOCC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine-dione core. The chlorobenzyl group is introduced through a nucleophilic substitution reaction, while the morpholinylpropylamino group is added via an amination reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Reaction Conditions Product Yield
Cl → NH2 substitutionNH3, CuSO4, 100°C, 24 hrs7-(2-Aminobenzyl)-substituted analog45%

The morpholine-propylamino group at position 8 can act as a nucleophile in alkylation or acylation reactions. For instance, reaction with acetyl chloride in dichloromethane forms the corresponding acetamide derivative .

Oxidation

The morpholine ring is resistant to mild oxidation but undergoes ring-opening under strong oxidants (e.g., KMnO4/H2SO4), yielding a linear chain with carboxylic acid and amine functionalities . The purine core’s C8-NH group is susceptible to oxidation, forming an iminoquinone structure in the presence of H2O2/FeCl3 .

Reduction

Catalytic hydrogenation (H2/Pd-C) reduces the morpholine ring’s oxygen to a hydroxylamine intermediate, while the chlorobenzyl group remains intact . Sodium borohydride selectively reduces ketone impurities formed during synthesis without affecting other functional groups.

Hydrolysis

Under acidic conditions (HCl, reflux), the morpholine ring hydrolyzes to form diethanolamine and propylamine side products. Conversely, basic hydrolysis (NaOH) cleaves the purine core at the N7-C8 bond, producing fragmented xanthine derivatives .

Condition Reaction Site Products
6M HCl, 80°CMorpholine ringDiethanolamine + Propylamino-purine fragment
2M NaOH, RTN7-C8 bond1,3-Dimethylxanthine + Chlorobenzylamine

Coupling Reactions

The primary amine in the morpholine-propylamino group participates in Ullmann, Buchwald-Hartwig, or Suzuki-Miyaura couplings. For example, aryl halides react via Pd-catalyzed cross-coupling to form biaryl derivatives :

python
# Example Suzuki coupling reaction catalyst = Pd(PPh3)4 base = K2CO3 solvent = DMF/H2O product = Purine-aryl conjugate (Yield: 60-75%)[8]

Stability Under Ambient Conditions

The compound is hygroscopic due to the morpholine group and requires storage under inert atmospheres. Degradation studies show:

  • Thermal Stability : Decomposes at >200°C, releasing CO2 and HCl .

  • Photooxidation : UV light induces C8-N bond cleavage, forming 8-oxo-purine derivatives.

Comparative Reactivity Table

Functional Group Reactivity Key Reactions Citations
Chlorobenzyl (C7)LowNucleophilic substitution (limited)
Morpholine-propylamino (C8)HighAcylation, alkylation, coupling
Purine coreModerateOxidation, hydrolysis

Scientific Research Applications

The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C21H27ClN5O2
  • Molecular Weight : 446.936 g/mol
  • Structure : The compound features a purine base structure with various functional groups that enhance its biological activity.

Pharmacological Research

This compound is primarily investigated for its potential as a therapeutic agent due to its structural similarity to known purine derivatives that exhibit various biological activities.

Anticancer Activity

Several studies have explored the anticancer properties of purine derivatives. For instance, compounds similar to this one have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. A notable study demonstrated that modifications in the purine structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Antiviral Properties

Research indicates that purine derivatives can act as antiviral agents. The specific compound may inhibit viral replication through interference with nucleic acid synthesis. This mechanism is particularly relevant in the context of RNA viruses, where similar compounds have been shown to disrupt viral life cycles .

Neurological Studies

The morpholine moiety in this compound suggests potential applications in neurological research, particularly concerning neuroprotection and cognitive enhancement.

Neuroprotective Effects

Preliminary investigations suggest that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Drug Development

The unique combination of functional groups in this compound makes it a candidate for further drug development.

Lead Compound for Synthesis

Due to its promising biological activities, this compound can serve as a lead structure for synthesizing new derivatives with improved efficacy and safety profiles. Medicinal chemists are focusing on modifying the side chains to optimize pharmacokinetic properties such as solubility and bioavailability .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of structurally related purine derivatives against various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, suggesting that further development of this compound could lead to effective cancer therapies .

Case Study 2: Antiviral Research

In a study examining the antiviral potential of purine derivatives, researchers found that compounds similar to this one inhibited the replication of influenza virus in vitro. This finding supports the hypothesis that modifications to the purine structure can yield effective antiviral agents .

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares the target compound with key analogs, emphasizing substituent variations and their implications:

Compound Name (CID/Reference) Position 7 Substituent Position 8 Substituent Molecular Formula Molecular Weight (g/mol) Reported Biological Activities
Target Compound 2-Chlorobenzyl 3-(Morpholin-4-yl)propylamino ~C₂₁H₂₇ClN₆O₃* ~450* Hypothesized kinase inhibition, anticancer
7-(2-Chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethylpurine-2,6-dione () 2-Chlorobenzyl 2-Methoxyethylamino C₁₈H₂₂ClN₅O₄ 407.85 Antitumor, antiviral potential
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethylpurine-2,6-dione () 4-Fluorobenzyl 2,6-Dimethylmorpholinylmethyl C₂₂H₂₅FN₄O₃ 420.46 Enzyme inhibition (e.g., phosphodiesterase)
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylaminopurine-2,6-dione () (E)-3-Chloro-but-2-enyl p-Tolylamino ~C₁₉H₂₁ClN₅O₂* ~403.87 Enhanced selectivity in biological targets (e.g., anticancer)
8-Benzyl-1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]purine-2,6-dione () Benzyl 2-(Morpholin-4-yl)ethyl C₂₀H₂₅N₅O₃ 383.20 Unspecified, likely CNS modulation

*Estimated based on structural analogs.

Key Comparative Findings

The morpholinylpropylamino group at position 8 may offer superior solubility and receptor-binding kinetics over methoxyethyl () or p-tolylamino () substituents, which are more hydrophobic .

Biological Activity Trends: Antitumor Potential: Compounds with chloroaromatic groups (e.g., target compound, ) show antitumor activity, possibly via DNA intercalation or topoisomerase inhibition . Enzyme Modulation: Morpholine-containing derivatives (e.g., target compound, ) are frequently associated with phosphodiesterase or kinase inhibition due to morpholine’s capacity to mimic cyclic nucleotides . Antiviral Activity: and highlight analogs with alkylamino or aryl groups (e.g., p-tolylamino) exhibiting antiviral properties, though the target compound’s morpholinyl group may redirect activity toward eukaryotic targets .

Synthetic Challenges: The target compound’s 3-(morpholin-4-yl)propylamino group requires multi-step synthesis, including nucleophilic substitution and protective group strategies, which are more complex than the methoxyethyl or p-tolylamino routes in analogs .

Biological Activity

The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to synthesize existing knowledge regarding its biological activity, including antimicrobial properties, enzyme inhibition, and receptor interactions.

Chemical Structure and Properties

The chemical formula of the compound is C20H24ClN5O3C_{20}H_{24}ClN_5O_3, with a molecular weight of approximately 449.963 g/mol. It features a chlorobenzyl group and a morpholine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar purine derivatives. For instance, compounds with morpholine groups have shown efficacy against various bacterial strains. In vitro evaluations indicated that derivatives with similar structural motifs exhibited significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundActivityBacterial Strain
7-(2-chlorobenzyl)-1,3-dimethyl...ModerateE. coli, S. aureus
Morpholine derivativesSignificantKlebsiella pneumoniae, Bacillus cereus

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor . For example, related compounds have been tested for their ability to inhibit enzymes such as α-glucosidase and monoamine oxidase. The presence of morpholine has been associated with enhanced inhibitory effects . These properties may suggest its utility in managing conditions like diabetes and depression.

Receptor Interaction

Research indicates that purine derivatives can interact with neurotransmitter receptors, particularly those involved in serotonergic and dopaminergic signaling pathways. The structural components of the compound facilitate binding to these receptors, which may contribute to its potential antidepressant effects .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Antidepressant Potential : A study demonstrated that nitrogen-containing heterocycles exhibit dual-action properties as norepinephrine reuptake inhibitors and serotonin antagonists . The incorporation of morpholine in these structures enhances their pharmacological profile.
  • Antimicrobial Efficacy : Research on piperidine derivatives revealed that modifications on the benzyl ring significantly influenced antimicrobial activity against both bacterial and fungal pathogens .

Q & A

Q. What are the common synthetic routes for this compound, and what challenges arise during its alkylation and amination steps?

  • Methodological Answer : Synthesis typically involves sequential alkylation and nucleophilic substitution. For example, describes a similar theophylline derivative synthesized via propargyl bromide alkylation under basic conditions (K₂CO₃/DMF, 25°C, 24 hours). For the target compound, the 2-chlorobenzyl group is likely introduced via SN2 displacement, followed by amination of the 8-position using 3-(morpholin-4-yl)propylamine. Key challenges include regioselectivity at the 8-position and steric hindrance from the morpholine-propyl chain. Purification often requires column chromatography or recrystallization due to byproducts from incomplete substitution .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer : Characterization relies on FTIR, mass spectrometry (MS), and NMR. provides data for a structurally related compound:
Technique Key Peaks/Data Assignment
FTIR3344.68 cm⁻¹ (N-H), 1697.41 cm⁻¹ (C=O)Amine and carbonyl stretches
MS (ESI)m/z = 169, 149, 92Fragmentation patterns of purine core
For NMR, and highlight δ 1.65–2.32 ppm (aliphatic protons) and δ 6.87–8.76 ppm (aromatic protons) in analogous compounds. ¹³C NMR would confirm carbonyl (δ 160–170 ppm) and morpholine carbons (δ 45–70 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to adenosine receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models are used. The purine-2,6-dione core mimics endogenous adenosine, while the 2-chlorobenzyl and morpholinylpropyl groups modulate selectivity. ’s informer library approach suggests evaluating steric/electronic compatibility with receptor pockets (e.g., A₁ vs. A₂ₐ subtypes). Free energy perturbation (FEP) calculations refine predictions of substituent effects on binding .

Q. What strategies resolve contradictions in reported biological activity data for purine-2,6-dione derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, adenosine receptor isoforms). Standardize assays using:
  • In vitro : Radioligand binding (³H-CCPA for A₁, ³H-ZM241385 for A₂ₐ).
  • Functional assays : cAMP modulation in HEK293 cells.
    ’s acetylcholinesterase assay protocol can be adapted, using donepezil as a control. Cross-validate results with knock-out models to confirm target specificity .

Q. How do substituents at the 7- and 8-positions influence solubility and bioavailability?

  • Methodological Answer :
  • 7-Position : The 2-chlorobenzyl group enhances lipophilicity (logP ↑), reducing aqueous solubility. ’s analog with piperidine shows logP = 3.1 (calculated via ChemDraw).
  • 8-Position : The morpholinylpropyl chain introduces polarity (morpholine’s pKa ≈ 6.8), improving solubility at physiological pH.
    Use shake-flask assays (PBS pH 7.4) and Caco-2 cell permeability studies to quantify effects .

Data Contradiction Analysis

Q. Why do FTIR spectra for similar compounds vary in carbonyl stretching frequencies?

  • Analysis : reports C=O stretches at 1697.41 cm⁻¹, while other studies (e.g., ) show shifts due to electron-withdrawing/donating substituents. For example, nitro groups lower C=O frequencies by conjugation, whereas alkyl groups raise them. Always calibrate instruments and compare data under identical conditions (e.g., KBr pellet vs. ATR) .

Experimental Design Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Catalyst screening : uses Cu(OAc)₂·H₂O for alkyne-azide cycloadditions. Test Pd catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig amination.
  • Solvent effects : Replace DMF with MeCN or THF to reduce side reactions.
  • Temperature gradient : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate kinetics.
    Monitor progress via TLC (silica, 5% MeOH/CH₂Cl₂) and UPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
7-(2-chlorobenzyl)-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.